(Methylsulfonimidoyl)benzene

Description

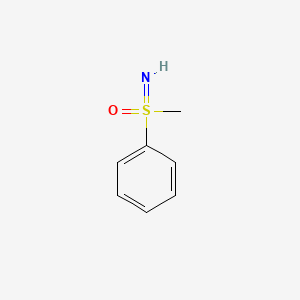

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

imino-methyl-oxo-phenyl-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-10(8,9)7-5-3-2-4-6-7/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYIDTVGWCYSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4381-25-3, 33903-50-3, 60933-65-5 | |

| Record name | Methyl phenyl sulfoximine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004381253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl phenyl (S)-sulfoximine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033903503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl phenyl (R)-sulfoximine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060933655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfoximine, S-methyl-S-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (R)-(-)-S-Methyl-S-phenylsulfoximine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | imino(methyl)phenyl-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl phenyl (R)-sulfoximine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54VZ4ZRE3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl phenyl sulfoximine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C89AQZ88V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl phenyl (S)-sulfoximine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFZ9JB8VCQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Studies of Methylsulfonimidoyl Benzene and Analogues

Rearrangement Reactions

Rearrangement reactions represent a class of chemical transformations where the carbon skeleton or functional groups of a molecule are reorganized to form a structural isomer. thermofisher.com These reactions are fundamental in organic synthesis for creating complex molecular architectures from simpler precursors.

The transformation of sulfinyl hydroxylamines and related species into sulfonimidates is a key rearrangement process. Mechanistic studies suggest that the addition of an organometallic reagent, such as a Grignard reagent, to a sulfinyl hydroxylamine (B1172632) derivative like N-Sulfinyl-O-(tert-butyl)hydroxylamine initially forms a sulfinamide intermediate. acs.org This intermediate then undergoes a rearrangement to a sulfonimidate ester anion. acs.orgnih.gov

Two primary pathways have been proposed for this conversion:

Concerted N → S Migration: A concerted oxygen migration from the nitrogen atom to the sulfur atom. acs.org

Stepwise via Sulfinyl Nitrene: Formation of a transient sulfinyl nitrene intermediate, which then rearranges. acs.org

C-H Activation and Functionalization

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds without the need for pre-activated starting materials. rsc.orgmdpi.com This approach is particularly valuable for modifying complex molecules. nih.gov

Rhodium(III) catalysts are highly effective for chelation-assisted C-H activation, where a directing group on the substrate coordinates to the metal center, enabling the selective functionalization of a specific C-H bond, typically at the ortho position. nih.govpkusz.edu.cn The sulfonimidoyl group in compounds like (Methylsulfonimidoyl)benzene can act as a directing group in such transformations. This strategy has been widely applied to synthesize a variety of heterocyclic and carbocyclic compounds through annulation reactions with coupling partners like alkynes and alkenes. organic-chemistry.org

The general catalytic cycle involves the coordination of the directing group to the Rh(III) center, followed by C-H bond cleavage to form a five-membered rhodacycle intermediate. nih.govnih.gov This intermediate then reacts with an external coupling partner, such as an alkyne, leading to the formation of a new ring system. The N–O or N–N bond of an internal oxidizing directing group can be cleaved during the redox process, avoiding the need for an external oxidant.

Table 1: Examples of Rh(III)-Catalyzed C-H Annulation This table is representative of the types of transformations discussed and may not feature this compound directly.

| Starting Material Class | Directing Group | Coupling Partner | Product Class |

|---|---|---|---|

| Aromatic Imine | Imine | Alkyne | Isoquinoline |

| Benzamide | Amide | Alkyne | Isoquinolone |

| Aryl Hydrazone | Hydrazone | Alkyne | Isoquinoline |

| S-Aryl Sulfoximine (B86345) | Sulfoximine | Iodonium (B1229267) Ylide | 1,2-Benzothiazine |

The mechanism of Rh(III)-catalyzed C-H activation is well-established and proceeds through several key steps. organic-chemistry.org

C-H Activation: The reaction initiates with the chelation-assisted cleavage of an ortho C-H bond. This step typically occurs via a concerted metalation-deprotonation (CMD) pathway, where a base (often an acetate (B1210297) anion from the catalyst precursor) facilitates the proton removal. pkusz.edu.cnorganic-chemistry.org This leads to the formation of a key five-membered rhodacycle intermediate. nih.govnih.gov

Coordination and Insertion: The coupling partner, such as an alkyne or a diazo compound, coordinates to the rhodium center. This is followed by migratory insertion of the coupling partner into the rhodium-carbon bond of the rhodacycle. nih.govrsc.org When diazo compounds are used, this step involves the formation of a rhodium carbene intermediate, which then undergoes insertion. organic-chemistry.orgnih.gov

Reductive Elimination/β-Hydride Elimination: The final product is released from the metal center. This can occur through reductive elimination, which regenerates a Rh(I) species that is then reoxidized to Rh(III) to complete the catalytic cycle. nih.gov In some cases, other pathways like β-hydride elimination may operate. nih.govnih.gov The use of an internal oxidizing directing group allows the catalyst to be regenerated to its active Rh(III) state without an external oxidant.

In reactions involving chiral centers, the stereochemical outcome is of critical importance. For transformations occurring at a metal center, such as reductive elimination, the process often proceeds with retention of configuration at the carbon atom. nih.gov

When a chiral directing group is used, such as one derived from an enantiopure amine, high diastereoselectivity can be achieved. nih.gov For substrates that are chiral at the sulfur center, such as an enantiopure sulfoximine or sulfonimidoyl compound, the C-H activation and subsequent annulation can proceed with high stereospecificity. The directing group's coordination to the rhodium center fixes the conformation of the molecule, allowing the reaction to occur on one specific face. The final reductive elimination step typically proceeds with retention of the stereochemistry at the newly formed stereocenter, preserving the initial chirality of the starting material. nih.gov

While transition-metal catalysis is a dominant strategy for C-H functionalization, there is growing interest in developing metal-free alternatives to enhance sustainability and reduce costs. rsc.org Transition-metal-free C-H functionalization of arenes often relies on different mechanistic principles.

One prominent strategy is nucleophilic aromatic substitution of hydrogen (SNArH). nih.govresearchgate.net In this approach, a strong nucleophile attacks an electron-deficient aromatic ring, and the resulting intermediate is then oxidized to expel a hydride ion. The sulfonimidoyl group is electron-withdrawing, which can activate the benzene (B151609) ring towards such nucleophilic attack.

Other metal-free methods include:

Base-Mediated C-H Deprotonation: Using a very strong base to deprotonate an acidic C-H bond, generating a carbanion that can react with an electrophile. ed.ac.uk

Hypervalent Iodine Reagents: These reagents can be used to achieve C-H functionalization in a two-step protocol. First, an arene undergoes C-H activation to form an iodonium salt. This salt can then react with a nucleophile, such as a sulfinamide, in a ligand coupling step to form the C-N or C-S bond. rsc.org

These metal-free approaches offer complementary reactivity to traditional catalytic methods and are an active area of research. rsc.org

Rh(III)-Catalyzed C-H Activation and Annulation

Radical N-Cyantion of Sulfoximines

The N-cyanation of sulfoximines can be achieved using acetonitrile (B52724) as the source of the cyano group through a radical process. sci-hub.se This reaction represents a challenging C-CN bond cleavage of an alkyl nitrile. sci-hub.se In this process, acetonitrile serves as a precursor to the cyano radical under specific reaction conditions. sci-hub.se The reaction is typically promoted by an oxidant and a catalyst at elevated temperatures. sci-hub.se For instance, the reaction of S-methyl-S-phenylsulfoximine can be carried out in acetonitrile at 120 °C in the presence of an oxidant like di-tert-butyl peroxide (DTBP) and a copper catalyst, under an oxygen atmosphere. sci-hub.se The proposed mechanism involves the generation of a cyano radical from acetonitrile, which then participates in the N-cyanation of the sulfoximine. sci-hub.se

A study on the cyanation of arenes using acetonitrile also highlights the effectiveness of a Cu/TEMPO system for C-CN bond cleavage. acs.orgresearchgate.net In that system, TEMPO acts as an oxidant, enabling the reaction to be catalytic in copper, and TEMPOCH2CN was identified as an active cyanating agent. acs.orgresearchgate.net

Table 1: Optimization of Radical N-Cyantion of S-Methyl-S-Phenylsulfoximine (1a) sci-hub.se

| Entry | Oxidant | Catalyst (10 mol%) | Atmosphere | Yield (%) |

| 1 | TBHP | Cu(OAc)2 | O2 | 41 |

| 2 | BPO | Cu(OAc)2 | O2 | 53 |

| 3 | DTBP | Cu(OAc)2 | O2 | 75 |

| 4 | DTBP | Cu(OAc)2 | Air | 68 |

| 5 | DTBP | Cu(OAc)2 | N2 | <10 |

| 6 | DTBP | CuO | O2 | 65 |

| 7 | DTBP | Cu2O | O2 | 68 |

| 8 | DTBP | CuI | O2 | 55 |

| 9 | DTBP | None | O2 | <5 |

| 10 | None | Cu(OAc)2 | O2 | N.D. |

Reaction conditions: 1a (0.1 mmol), oxidant (0.4 mmol), catalyst (10 mol %), CH3CN (1.5 mL) at 120 °C for 24 h in a sealed tube. TBHP = tert-butyl hydroperoxide, BPO = benzoyl peroxide, DTBP = di-tert-butyl peroxide. N.D. = not detected.

To verify the involvement of a radical mechanism in the N-cyanation of sulfoximines, experiments were conducted with radical scavengers. When the reaction was performed in the presence of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), a known radical scavenger, the N-cyanation reaction was significantly inhibited. This observation strongly supports the proposition that the reaction proceeds through a free-radical pathway. sci-hub.se The suppression of the reaction by TEMPO indicates that it traps the key radical intermediates, thereby halting the catalytic cycle and preventing the formation of the N-cyano sulfoximine product. sci-hub.se

Computational and Theoretical Studies

Computational and theoretical studies have been employed to investigate the electronic structure and bonding characteristics of sulfoximines, including analogues of this compound. researchgate.net These studies provide insights into the nature of the sulfur-nitrogen bond, which is crucial for understanding the reactivity of this class of compounds. researchgate.net While often depicted as a formal double bond (S=N), theoretical analyses suggest a different picture. researchgate.net Calculations indicate that the bond is more accurately described as a single covalent bond with a significant ionic interaction, lacking substantial π-overlap. researchgate.net This understanding of the electronic properties is invaluable for predicting and explaining the chemical behavior of sulfoximines in various reactions. researchgate.net

Ab initio molecular orbital (MO) and Density Functional Theory (DFT) calculations have been utilized to explore the potential energy surface and electronic structures of sulfoximine isomers. researchgate.net Studies using levels of theory such as HF/6-31+G, MP2(full)/6-31+G, and B3LYP/6-31+G* have been conducted to analyze these molecules. researchgate.net High-accuracy energy calculations at the G2 and CBS-Q levels have also been performed. researchgate.net These theoretical investigations consistently show that there is no significant π interaction between the sulfur and nitrogen atoms. researchgate.net Furthermore, calculations of S-N bond dissociation energies (BDE) have been reported. For instance, the S-N BDE for sulfoximine and N-methyl sulfoximine were calculated to be 51.35 and 41.28 kcal mol-1, respectively, at the MP2(full)/6-31+G* level. researchgate.net

Applications and Advanced Research Directions

Chiral Auxiliaries and Templates in Asymmetric Synthesis

A cornerstone of modern drug discovery and materials science is the ability to control the three-dimensional arrangement of atoms in a molecule. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. sigmaaldrich.comwikipedia.orgresearchgate.netyoutube.com (Methylsulfonimidoyl)benzene and its derivatives have emerged as effective scaffolds for this purpose.

Enantiopure Sulfoximines as Building Blocks for Chiral Molecules

Enantiomerically pure sulfoximines, such as (S)-(+)-S-Methyl-S-phenylsulfoximine and (R)-(-)-S-Methyl-S-phenylsulfoximine, serve as fundamental building blocks for the synthesis of more complex chiral molecules. sigmaaldrich.com The stability of the sulfoximine (B86345) moiety allows it to be carried through multi-step synthetic sequences. sigmaaldrich.com The commercial availability of these enantiopure forms facilitates their use in medicinal chemistry, where the chirality of a drug molecule is often critical to its efficacy. enamine.net

The synthesis of enantiopure aryl-alkyl sulfoximines can be achieved with high yields and stereospecificity. chemrxiv.org For instance, the reaction of enantiopure sulfonimidoyl fluorides with organometallic reagents like Grignards proceeds with high fidelity, allowing for the controlled installation of various alkyl and aryl groups. chemrxiv.org This modularity is crucial for creating libraries of chiral compounds for biological screening.

Table 1: Properties of Enantiopure this compound

| Property | (S)-(+)-S-Methyl-S-phenylsulfoximine | (R)-(-)-S-Methyl-S-phenylsulfoximine |

|---|---|---|

| CAS Number | 33903-50-3 | 60933-65-5 |

| Molecular Formula | C₇H₉NOS | C₇H₉NOS |

| Molecular Weight | 155.22 g/mol | 155.22 g/mol |

| Optical Activity | [α]/D +30.0±3° (c=1 in acetonitrile) | [α]/D −28.5±3 (c=1 in acetonitrile) |

| Assay | ≥99.0% | ≥99.0% (GC) |

Data sourced from Sigma-Aldrich product specifications. sigmaaldrich.com

Stereocontrolled Access to S(VI) Functional Molecules

Achieving stereochemical control at a hexavalent sulfur center [S(VI)] is a significant synthetic challenge. chemrxiv.org Enantiopure sulfoximines like this compound can act as templates to relay chirality during the synthesis of other S(VI) functional molecules. The development of bifunctional S(VI) transfer reagents has enabled the rapid asymmetric synthesis of a variety of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides with excellent enantiomeric excess. chemrxiv.org These methods often rely on the principle of sulfur-fluorine exchange (SuFEx) chemistry, where a stable, enantiopure sulfonimidoyl fluoride (B91410) precursor reacts with a nucleophile to generate a new chiral S(VI) compound with high stereospecificity. chemrxiv.org This approach provides a modular and efficient route to novel, three-dimensional molecular structures that are of increasing interest in drug discovery. chemrxiv.org

Reagents for Chemical Transformations

Beyond their role as passive chiral directors, sulfoximine derivatives are actively involved as reagents that transfer specific functional groups to a substrate molecule.

Alkyl Transfer Reagents

While the primary use of this compound involves reactions at the nitrogen or α-carbon, related S(VI) compounds can conceptually act as alkyl transfer agents. For example, the S-alkylation of sulfenamides using diazo compounds, catalyzed by a chiral rhodium complex, provides a modern route to chiral sulfoximines. researchgate.net This reaction involves the formation of a new S-C bond. Conversely, while less common, the cleavage of the S-C(alkyl) bond in a sulfoximine could constitute an alkyl transfer reaction, although this is not a primary application. The alkylation of the imino nitrogen under phase-transfer conditions is a more frequently documented transformation for this class of compounds. acs.org

Nitrogen Transfer Reagents

The imino group (=NH) of sulfoximines is a key functional handle. Methods have been developed for the direct synthesis of N-H sulfoximines from sulfoxides via electrophilic NH transfer. imperial.ac.uknih.gov These reactions typically employ a source of ammonia (B1221849) in conjunction with a hypervalent iodine reagent to generate a reactive nitrogen species that is then trapped by the sulfur center of a sulfoxide (B87167). imperial.ac.uknih.gov This process constructs the sulfoximine rather than using it as a nitrogen transfer agent. However, the reactivity of the N-I bond in intermediate iodonium (B1229267) salts suggests the potential for the sulfoximine nitrogen to be transferred to other substrates in subsequent reactions. nih.gov

Chiral Bifunctional Sulfonimidoyl Linchpin Reagents

A linchpin reagent is a molecule that can link two other fragments together in a convergent synthesis. Enantiopure sulfoximines can serve as chiral bifunctional linchpin reagents, possessing two reactive sites that can be engaged in a controlled sequence. A close analogue, enantiopure t-butyl methyl sulfoximine, has been explicitly described as a bench-stable chiral bifunctional sulfoximine linchpin. nih.gov

In this context, the sulfoximine acts as a nucleophile via its α-carbon anion, which can be generated by deprotonation. This anion can then attack an electrophilic partner, such as an activated (hetero)aryl fluoride, in an SNAr reaction. nih.gov The second point of functionality, often the NH group or a protecting group on the nitrogen, can be modified in a subsequent step to introduce the second fragment. This strategy allows for the rapid assembly of complex, sterically congested, and enantiomerically pure molecules from simple precursors. nih.gov

Development of Serine Protease Inhibitors

Serine proteases are a major class of enzymes involved in a wide array of physiological and pathological processes, making them significant targets for drug development. chemdiv.commdpi.com The sulfonimidoyl group, particularly in the form of sulfonimidoyl fluorides, has emerged as a novel scaffold for designing selective serine protease inhibitors. wur.nl These compounds function as covalent inhibitors by reacting with the nucleophilic serine residue in the active site of the enzyme, effectively blocking its catalytic activity. wur.nl

Phenyl methyl sulfonyl fluoride (PMSF) is a well-established, broad-spectrum serine protease inhibitor commonly used in biochemical research. wur.nlwikipedia.org It operates through a Sulfur-Fluoride Exchange (SuFEx) reaction, a type of click chemistry, where the fluoride is displaced by the active site serine to form a stable, covalent sulfonyl-enzyme bond. wur.nl While highly efficient, PMSF's high reactivity leads to a lack of selectivity, causing it to inhibit a wide range of serine proteases indiscriminately. wur.nlnih.gov

Sulfonimidoyl fluorides, the nitrogen-containing analogs of sulfonyl fluorides, represent a more advanced alternative. They offer several distinct advantages over traditional inhibitors like PMSF. wur.nl Research indicates that sulfonimidoyl fluorides are slightly less reactive than their sulfonyl fluoride counterparts. This attenuated reactivity is advantageous as it can be harnessed to achieve greater selectivity towards specific protease targets. wur.nl Furthermore, the sulfonimidoyl core is inherently chiral at the sulfur atom, introducing a three-dimensional structural element that can be exploited for developing stereospecific inhibitors. wur.nl

A comparative table highlighting the key features of these two inhibitor classes is presented below.

| Feature | Phenyl Methyl Sulfonyl Fluoride (PMSF) | Sulfonimidoyl Fluorides |

| Reactivity | High | Moderate, slightly less reactive than PMSF wur.nl |

| Selectivity | Low, broad-spectrum inhibitor wur.nlnih.gov | Potentially higher, tunable selectivity wur.nl |

| Core Structure | Achiral Sulfur Center | Inherently chiral sulfur center wur.nl |

| Modification Potential | Limited | Nitrogen atom allows for functionalization wur.nl |

| Inhibition Mechanism | Covalent modification via SuFEx reaction wur.nl | Covalent modification via SuFEx reaction wur.nl |

This table summarizes the comparative attributes of PMSF and Sulfonimidoyl Fluorides as serine protease inhibitors.

One of the most significant advantages of the sulfonimidoyl scaffold is the presence of a nitrogen atom that can be readily functionalized. wur.nl This provides an additional vector for chemical modification, allowing for the rational design of inhibitors with tailored selectivity. By attaching different chemical moieties—such as amino acids or other recognition elements—to the nitrogen atom, researchers can create inhibitors that specifically target the unique substrate-binding pockets of individual proteases. wur.nl

This ability to "tune" the molecule's properties is a key strategy in modern drug design. nih.gov For instance, vinyl sulfonimidamides, a related class of compounds, have shown that their reactivity and selectivity can be modulated by the choice of the substituent on the imidic nitrogen. nih.govrsc.org This approach allows for the creation of new exit vectors in structure-based design, enabling the remodeling of enzyme subpockets and leading to highly selective interactions. nih.gov This principle of N-functionalization transforms the sulfonimidoyl group from a simple reactive "warhead" into a sophisticated, customizable platform for developing precisely targeted therapeutics. wur.nl

Applications in Automated Synthesis and Drug Discovery

The increasing demand for new therapeutic agents has driven the development of high-throughput screening (HTS) and automated synthesis platforms in drug discovery. nih.govdrugtargetreview.com The robust chemistry of sulfur(VI) fluoride exchange (SuFEx) makes scaffolds like this compound well-suited for these modern methodologies. Synthetic routes developed for sulfonimidamides have been reported to be directly applicable to automated array technologies, facilitating the rapid generation of large compound libraries for screening. researchgate.net

Automated synthesis platforms, including those that utilize array (microtiter plate) formats, are essential for modern medicinal chemistry. nih.govresearchgate.net They enable the rapid and parallel synthesis of hundreds or thousands of distinct molecules, which can then be screened for biological activity. nih.gov The development of mild SuFEx reaction conditions for producing sulfonimidamides using nucleophilic catalysts is a key enabler for their use in automated systems. researchgate.net This allows for a diverse set of sulfonimidamides to be prepared from various functionalized amines and sulfonimidoyl fluorides, with wide variation in both carbon and nitrogen substituents. researchgate.net The compatibility of this chemistry with automated workflows accelerates the discovery of new bioactive molecules by allowing researchers to explore a vast chemical space efficiently. researchgate.net

The sulfonimidamide group is increasingly recognized as an attractive bioisostere for the ubiquitous sulfonamide functional group found in many approved drugs. nih.govnih.govnih.gov Bioisosteric replacement is a strategy used in drug design to modify a compound's properties (e.g., potency, metabolic stability, or pharmacokinetics) while retaining its primary biological activity. The sulfonimidamide moiety offers a unique three-dimensional geometry and an additional site for hydrogen bonding compared to a sulfonamide, which can lead to improved interactions with biological targets. researchgate.net

This concept has been successfully applied in the synthesis of novel pharmaceutical analogs. For example, researchers have prepared sulfonimidamide versions of oncolytic diarylsulfonylureas to explore new structure-activity relationships. acs.org In another instance, an "aza-analogue" of the drug probenecid (B1678239) was prepared, demonstrating the utility of this scaffold in modifying existing pharmaceuticals. nih.gov The growing interest in sulfonimidamides for both pharmaceutical and agrochemical applications underscores their importance as versatile intermediates for creating novel, patentable, and potentially more effective chemical entities. nih.gov

Novel Polymeric Materials

The field of materials science is continuously searching for new monomers and functional groups to create polymers with unique properties. The SuFEx click chemistry reaction, central to the reactivity of sulfonimidoyl fluorides, is not only useful for creating small molecule inhibitors but also for polymerization. acs.org While polymers based specifically on this compound are not yet widely reported, the broader class of related S(VI) compounds is being explored for materials applications.

For instance, sulfonimidates, which are precursors to sulfonimidamides, have been identified as useful starting materials for polymers. rsc.org More directly, SuFEx click polymerization has been used to synthesize polysulfamides, which are the –SO₂– analogues of polyureas. acs.org This process allows for the creation of a variety of polysulfamides with high thermal stability and glass transition temperatures ranging from 77 to 192 °C, depending on the structure of the polymer backbone. acs.org Given the synthetic accessibility and robust reactivity of the sulfonimidoyl group, its incorporation into polymer chains represents a promising direction for the development of novel materials with tailored thermal and mechanical properties.

Poly(oxothiazene) Polymers

The direct application or use of this compound as a monomer or precursor for the synthesis of poly(oxothiazene) polymers is not extensively documented in current scientific literature. This area remains a potential field for future investigation, exploring how the S(VI) center of the sulfoximine could be incorporated into novel polymer backbones.

Thionylphosphazene Monomers and Polymers

Similar to poly(oxothiazenes), the involvement of this compound in the synthesis of thionylphosphazene monomers and polymers has not been specifically reported. The development of synthetic routes to incorporate the sulfonimidoyl moiety into inorganic polymer chains like polyphosphazenes could offer new materials with unique properties, but this remains a largely unexplored area of research.

Exploration of New Chemical Space

The sulfoximine moiety is increasingly utilized by chemists to explore new chemical space, enabling the creation of molecules with novel three-dimensional shapes and improved properties.

The sulfoximine group has proven to be an effective directing group for C–H functionalization, a powerful strategy for streamlining the synthesis of valuable and complex molecular structures. researchgate.net This has been leveraged in rhodium-catalyzed reactions to achieve the synthesis of various cyclic sulfoximines and spirocycles. nih.gov These methods provide access to novel heterocyclic scaffolds that are of growing interest in drug discovery due to their unique structural and physicochemical properties. researchgate.netnih.gov

While this compound is not a natural product itself, the sulfoximine functional group it contains is being incorporated into synthetic analogues of natural products and other bioactive molecules. rwth-aachen.de By replacing other functional groups (such as sulfones, sulfonamides, or even amines) with a sulfoximine, researchers can modulate a molecule's properties, including metabolic stability and water solubility. nih.govbohrium.com This bioisosteric replacement strategy has been used to generate analogues of clinical drug candidates, demonstrating the utility of sulfoximines in modifying complex, biologically active compounds. nih.govd-nb.info

Influence of Fluorination on Molecular Properties

Fluorination is a key strategy in medicinal and materials chemistry to fine-tune molecular properties. Introducing fluorine atoms can significantly alter a compound's lipophilicity, electronic character, metabolic stability, and binding affinities. rsc.orgbeilstein-journals.org The presence of strongly electron-withdrawing fluoro-bearing sulfonimidoyl moieties can lead to exceptional electronic effects. rsc.org

Research on derivatives of this compound demonstrates the profound impact of fluorination. A study on aromatic sulfoximines with fluorinated alkyl side chains found that fluorinating the methyl group of 1-bromo-4-(S-methylsulfonimidoyl)benzene leads to a stepwise increase in the molecule's lipophilicity. This change, quantified by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical parameter in drug design. The study also noted that replacing a sulfone moiety with a sulfoximine group in the same series lowered lipophilicity.

Below is an interactive data table summarizing these findings.

| Compound Modification | Change per Atom/Group | Impact on Lipophilicity (LogP) |

| Fluorination of S-methyl group | Per fluorine atom | Increases by ~0.6 units |

| Replacement of Sulfone with Sulfoximine | Per functional group | Decreases by ~0.7 units |

This data illustrates how targeted fluorination and functional group replacement can be used to predictably modify the physicochemical properties of sulfonimidoyl compounds.

Future Perspectives in Organosulfur Chemistry

The field of organosulfur chemistry is continuously evolving, with a focus on developing more sustainable, efficient, and safer synthetic methods. bohrium.comscribd.com Sulfoximines, once considered laboratory curiosities, are now at the forefront of this evolution due to their increasing importance in pharmaceuticals and agrochemicals. d-nb.inforesearchgate.net

Historically, the synthesis of sulfoximines, including this compound, has been hindered by several limitations. Older methods often required harsh reaction conditions and utilized hazardous reagents, such as sodium azide (B81097) and chloramine-T, which are associated with safety concerns like thermal instability and explosion risks. rwth-aachen.denottingham.ac.uk These methods also suffered from a limited substrate scope and poor functional group tolerance. nottingham.ac.ukrwth-aachen.de

Recent years have seen a significant increase in research dedicated to overcoming these challenges, leading to the development of safer and more versatile synthetic protocols. nih.govnih.gov Modern approaches focus on milder conditions and more benign reagents. Key advancements include:

Metal-Catalyzed Reactions : Transition metals, particularly rhodium and copper, are used to catalyze the transfer of nitrene groups to sulfoxides, providing direct access to N-protected sulfoximines. nih.govnih.gov

Hypervalent Iodine Reagents : The use of reagents like iodosylbenzene and phenyliodine(III) diacetate in combination with an ammonia source (e.g., ammonium (B1175870) carbamate) allows for metal-free NH-transfer to sulfoxides and even directly from sulfides, avoiding hazardous azide precursors. nih.gov

Electrochemical Synthesis : Electroorganic synthesis is emerging as a green and sustainable alternative, offering mild reaction conditions for preparing various organosulfur compounds, including sulfoximines. researchgate.net

Catalytic Enantioselective Methods : New strategies, such as the catalytic enantioselective alkylation of sulfenamides, have been developed to install the stereogenic sulfur center efficiently, which is crucial for pharmaceutical applications. nih.govresearchgate.net

The table below compares traditional and modern synthetic approaches for sulfoximines.

| Feature | Traditional Methods | Modern Methods |

| Reagents | Sodium azide, Chloramine-T, PCl5 | Hypervalent iodine, Carbamates, Diazo compounds |

| Catalysts | Often stoichiometric or no catalyst | Rhodium, Copper, Iron complexes; Organocatalysts |

| Safety | High (explosion/toxicity risk) | Significantly improved safety profile |

| Conditions | Often harsh (high temperatures) | Generally mild (room temperature) |

| Scope | Limited functional group tolerance | Broad substrate scope, high functional group tolerance |

| Stereocontrol | Difficult to achieve | Advanced catalytic enantioselective methods available |

This progress in synthetic methodology has made the sulfoximine functional group more accessible, facilitating its broader application in drug discovery and materials science. d-nb.info

Safer, More Efficient, and Modular Protocols

The advancement of synthetic methodologies for this compound and related sulfoximines has been a key focus in contemporary organic chemistry. Researchers have actively pursued the development of protocols that are not only efficient in terms of yield and reaction time but also prioritize safety and modularity, allowing for the facile generation of diverse analogs.

One significant development has been the move away from harsh or hazardous reagents traditionally used in sulfoximine synthesis. Modern approaches often employ milder and more environmentally benign reagents. For instance, the direct synthesis of NH-sulfoximines from sulfides using ammonium carbamate (B1207046) and (diacetoxyiodo)benzene (B116549) represents an operationally simple and metal-free protocol. orgsyn.org This method avoids the use of potentially explosive reagents like sodium azide, which were common in older procedures.

Transition-metal catalysis has emerged as a powerful tool for the efficient and modular synthesis of sulfoximine derivatives. ccspublishing.org.cn Catalytic systems based on rhodium, ruthenium, and iridium have been successfully employed for the synthesis of cyclic sulfoximines through C-H bond activation. mdpi.comnih.govresearchgate.net These methods are highly efficient and often proceed with excellent chemo- and regioselectivity. The modularity of these catalytic systems allows for the coupling of various sulfoximine precursors with a wide range of reaction partners, leading to a diverse array of functionalized products.

Furthermore, palladium-catalyzed cross-coupling reactions have been instrumental in the N-functionalization of sulfoximines, enabling the introduction of aryl, vinyl, and alkyl groups with high efficiency. d-nb.info The development of these catalytic methods has significantly expanded the accessible chemical space for sulfoximine derivatives, facilitating the exploration of their structure-activity relationships in various applications.

Recent research has also focused on enantioselective synthesis to produce chiral-at-sulfur sulfoximines. Strategies involving transition-metal-catalyzed kinetic resolution and asymmetric organocatalysis have been developed to access enantioenriched sulfoximines with high stereoselectivity. acs.org These methods are crucial for applications where specific stereoisomers are required, particularly in medicinal chemistry.

The table below summarizes some of the key modern synthetic protocols for sulfoximines, highlighting their advantages in terms of safety, efficiency, and modularity.

| Protocol | Key Reagents/Catalyst | Advantages |

| NH-Sulfoximine Synthesis | Ammonium carbamate, (Diacetoxyiodo)benzene | Metal-free, operationally simple, avoids hazardous reagents. orgsyn.org |

| Cyclic Sulfoximine Synthesis via C-H Activation | Rhodium, Ruthenium, or Iridium catalysts | High efficiency, good functional group tolerance, modular. mdpi.comnih.govresearchgate.net |

| N-Arylation/Alkylation | Palladium catalysts | Efficient, broad substrate scope, allows for diverse functionalization. d-nb.info |

| Asymmetric Synthesis | Chiral transition-metal catalysts or organocatalysts | Access to enantioenriched products, high stereoselectivity. acs.org |

Integration into Medicinal and Materials Chemistry

The unique physicochemical properties of the sulfoximine moiety have led to its increasing integration into both medicinal and materials chemistry. The ability to act as a hydrogen bond donor and acceptor, its chemical stability, and the stereogenic nature of the sulfur center make it an attractive functional group for the design of novel molecules with specific functions.

In medicinal chemistry , the sulfoximine group is often considered a bioisostere of the sulfone and sulfonamide groups. researchgate.net This substitution can lead to improved physicochemical and pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability. bohrium.comresearchgate.net The nitrogen atom of the sulfoximine provides an additional vector for chemical modification, allowing for the fine-tuning of a molecule's properties to optimize its biological activity and ADME (absorption, distribution, metabolism, and excretion) profile. bohrium.com

Several sulfoximine-containing compounds have entered clinical trials, highlighting the growing acceptance of this functional group in drug discovery. researchgate.netnih.govnih.govresearchgate.net These compounds target a range of diseases, demonstrating the versatility of the sulfoximine scaffold in the design of new therapeutic agents.

| Drug Candidate | Therapeutic Area | Target |

| BAY 1143572 | Oncology | PTEFb inhibitor nih.govresearchgate.net |

| Ceralasertib (AZD6738) | Oncology | ATR kinase inhibitor nih.govresearchgate.net |

In the realm of materials chemistry , the incorporation of the sulfoximine group into polymers and other materials is a more recent but promising area of research. The polarity and hydrogen bonding capabilities of the sulfoximine moiety can influence the bulk properties of materials, such as their thermal stability and solubility.

One notable example is the synthesis of inorganic-organic hybrid polymers with sulfoximine core units. These materials are prepared from functionalized diaryl sulfoximines and bisborane building blocks. The resulting polymers exhibit interesting properties and are being explored for their potential biomedical applications. The introduction of the sulfoximine group into polymer backbones offers a novel strategy for creating materials with tailored properties.

The research in sulfoximine-based materials is still in its early stages, but the unique characteristics of this functional group suggest that it could be a valuable component in the design of advanced materials with applications in various fields.

| Material Type | Key Features | Potential Applications |

| Sulfoximine-containing hybrid polymers | Inorganic-organic hybrid structure, tunable properties. | Biomedical materials. |

Q & A

Q. What are the common synthetic routes for preparing (Methylsulfonimidoyl)benzene, and what are the critical reaction conditions to optimize yield?

- Methodological Answer : The synthesis typically involves sulfonimidoyl group introduction to a benzene derivative. A representative route includes:

Starting Material : Use benzenesulfonyl chloride derivatives. For example, methylsulfonimidoyl precursors can be generated via nucleophilic substitution with methylamine under anhydrous conditions .

Reaction Conditions : Optimize temperature (e.g., 0–5°C for imine formation) and solvent polarity (e.g., dichloromethane or THF). Catalysts like triethylamine enhance reaction efficiency .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity.

Critical Factors : Moisture-sensitive intermediates require inert atmospheres (argon/nitrogen). Yield optimization relies on stoichiometric control of methylamine and reaction time monitoring via TLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Analyze methyl group singlet (~δ 2.5–3.0 ppm) and aromatic proton splitting patterns (meta/para substitution) .

- ¹³C NMR : Confirm sulfonimidoyl group attachment via deshielded carbons adjacent to sulfur.

- Infrared (IR) Spectroscopy : Key peaks include S=O stretches (~1150–1300 cm⁻¹) and N–H bends (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural validation .

Data Interpretation : Cross-reference spectral libraries (e.g., SciFinder, Reaxys) and computational simulations (DFT) for ambiguous signals .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .

- First-Aid Measures :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Skin Contact : Wash with soap and water; apply antiseptic if irritation persists.

- Storage : Keep in airtight containers under inert gas, away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) :

Geometry Optimization : Use B3LYP/6-31G(d) basis sets to model ground-state structures .

Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the sulfonimidoyl group .

Transition-State Analysis : Simulate activation energies for proposed reaction pathways (e.g., nucleophilic aromatic substitution).

Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies are recommended for resolving contradictions in reported catalytic activity data of this compound derivatives?

- Methodological Answer :

-

Controlled Variable Analysis : Isolate factors like solvent polarity, catalyst loading, and substrate purity through factorial design experiments .

-

Meta-Analysis : Aggregate data from multiple studies (e.g., using Google Scholar, Web of Science) to identify trends and outliers .

Meta分析视频教程08-How to conduct a meta-analysis Meta-analysis search, coding and pre17:04

-

Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) or in-situ spectroscopy (Raman, UV-Vis) to verify reaction pathways .

Q. What experimental approaches are suitable for probing the mechanistic pathways of this compound in transition-metal-mediated reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps .

- Spectroscopic Monitoring :

- EPR Spectroscopy : Detect radical intermediates in palladium-catalyzed couplings .

- X-ray Absorption Spectroscopy (XAS) : Study metal-ligand coordination changes during catalysis .

- Computational Hybrid Methods : Combine DFT with molecular dynamics (MD) to model solvent effects on transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.